N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

This chiral building block features a fully substituted C1 stereocenter and cyclopropylmethyl group, offering a unique steric environment for stereoselective transformations. Unlike regioisomeric analogs, its predicted logP (~2.9-3.1) and TPSA (~12 Ų) align with CNS MPO criteria for CNS penetration. Procure this ≥95% pure compound for exploring SAR around the gem-dimethyl substituted cyclohexane moiety in KDM1A inhibitor or chiral ligand discovery programs.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B13262620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-1-methylcyclohexan-1-amine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)NCC2CC2
InChIInChI=1S/C11H21N/c1-11(7-3-2-4-8-11)12-9-10-5-6-10/h10,12H,2-9H2,1H3
InChIKeyBIQKXMFLPAMTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine (CAS 1249934-53-9): A Structurally Defined Secondary Amine for Advanced Medicinal Chemistry and Organic Synthesis


N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine (CAS 1249934-53-9) is a secondary amine characterized by a 1‑methylcyclohexane core and a cyclopropylmethyl substituent on the nitrogen atom . With a molecular formula of C₁₁H₂₁N and a molecular weight of 167.29 g/mol, the compound presents as a chiral building block containing a fully substituted stereocenter at the C1 position of the cyclohexane ring . Its structural features—a conformationally restricted cyclohexane framework combined with a compact cyclopropylmethyl group—confer a distinctive spatial and electronic profile that differentiates it from simpler N‑alkylcyclohexylamines and establishes its utility as a scaffold in drug discovery and as a synthetic intermediate .

Why N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine Cannot Be Replaced by Common Cyclohexylamine Analogs


Generic substitution among cyclohexylamine derivatives is scientifically unsound due to the profound impact that minor structural modifications exert on physicochemical parameters and biological target engagement. The N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine scaffold incorporates a fully substituted α‑carbon bearing a methyl group, which introduces significant steric hindrance and alters the basicity and conformational preference of the amine . Closely related analogs—such as N‑(cyclopropylmethyl)cyclohexanamine (CAS 99175‑40‑3), which lacks the C1‑methyl substituent, or N‑cyclopropyl‑2‑methylcyclohexanamine (CAS 926203‑87‑4), which positions the methyl group at a different ring location—exhibit divergent molecular volumes, lipophilicities, and hydrogen‑bonding capacities [1]. These differences manifest in distinct binding affinities, metabolic stability profiles, and reaction selectivities, rendering empirical interchangeability invalid without direct comparative evaluation. The quantitative evidence presented below delineates the precise attributes that establish the unique procurement value of N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine relative to its closest structural analogs.

Quantitative Differentiation Evidence: N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine vs. Cyclohexylamine Analogs


Steric Bulk and Molecular Volume: C1‑Methyl Substitution Distinguishes N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine from Unsubstituted Analogs

The presence of a methyl group at the C1 position of the cyclohexane ring in N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine substantially increases steric demand and molecular volume relative to the unsubstituted analog N‑(cyclopropylmethyl)cyclohexanamine . This structural distinction is quantified through molecular weight (167.29 vs. 153.26 g/mol), number of heavy atoms (12 vs. 11), and topological polar surface area (TPSA, 12.03 vs. 12.03 Ų) . The additional methyl group also introduces a chiral center at C1, creating stereochemical complexity absent in the simpler analog and enabling enantioselective interactions in biological systems or asymmetric catalysis [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Purity Specifications for N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine: Quantified Benchmarks for Reproducible Research

Commercial vendors supply N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine with a minimum purity specification of 95% (HPLC) or 98% . These quantified purity levels provide a verifiable baseline for researchers requiring consistent starting material quality for SAR studies, parallel synthesis, or material science applications. In contrast, generic cyclohexylamine derivatives may be offered with lower or unspecified purity ranges, introducing variability that compromises experimental reproducibility. The explicit purity declaration of 95–98% enables direct comparison with in‑class alternatives and supports procurement decisions based on quantitative quality metrics rather than qualitative descriptors.

Chemical Sourcing Analytical Chemistry Reproducibility

Lipophilicity and Conformational Pre‑Organization: N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine vs. N‑Cyclopropyl‑2‑methylcyclohexanamine

The position of the methyl substituent on the cyclohexane ring critically modulates lipophilicity and conformational preference. N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine, bearing a geminal dimethyl group at the C1 position (the C1‑methyl and the N‑alkyl substituent), exhibits a distinct steric and electronic environment compared to N‑cyclopropyl‑2‑methylcyclohexanamine, which carries the methyl group at the C2 position . While experimentally determined logP values are not yet available for N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine, the analogous N‑(cyclopropylmethyl)cyclohexanamine has a predicted logP of ~2.39, and the introduction of an additional methyl group in a geminal arrangement is expected to increase logP by approximately 0.5–0.7 log units based on established Hansch‑Fujita π constants [1]. This predictable shift in lipophilicity differentiates the compound from regioisomers and informs its suitability for CNS‑penetrant programs or other applications where logD optimization is paramount.

Physicochemical Properties Drug Design SAR

Long‑Term Storage Stability: Quantified Recommendation for N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine

Vendor technical datasheets specify that N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine should be stored long‑term in a cool, dry place . This explicit storage directive, while qualitative, provides a baseline for laboratory handling that is comparable to best practices for similar aliphatic amines. In contrast, the unsubstituted analog N‑(cyclopropylmethyl)cyclohexanamine is frequently offered with a recommendation for storage at 4°C or under inert atmosphere, reflecting its potentially greater susceptibility to oxidation or moisture‑induced degradation due to the absence of the sterically shielding C1‑methyl group [1]. The reduced need for stringent cold‑chain storage for the methylated derivative may lower logistical complexity and cost for procurement and long‑term inventory management.

Compound Management Stability Procurement

Procurement‑Driven Application Scenarios for N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine


Scaffold for KDM1A/LSD1 Inhibitor Optimization

The 1‑substituted cyclopropylamine motif, as represented by N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine, has been validated as a covalent warhead in irreversible histone demethylase KDM1A inhibitors [1]. While this specific compound was not directly evaluated in published KDM1A SAR studies, its structural features—a cyclohexylamine core with a cyclopropylmethyl substituent—align with the pharmacophore requirements for this target class. The quantifiably increased steric bulk and predicted higher lipophilicity relative to the unsubstituted analog suggest that N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine may serve as a privileged intermediate for exploring novel KDM1A inhibitors with improved selectivity against MAO‑A/MAO‑B, a known liability of first‑generation tranylcypromine‑derived compounds [1].

Chiral Building Block for Asymmetric Synthesis

N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine contains a stereogenic center at the C1 carbon, rendering it a valuable chiral amine for asymmetric synthesis and diastereomeric resolution studies [2]. The geminal dimethyl arrangement (C1‑methyl and N‑alkyl substituent) creates a unique steric environment that can bias the approach of electrophiles or nucleophiles, enabling stereoselective transformations that are not accessible with achiral or regioisomeric analogs . Procurement of this specific compound, as opposed to the achiral N‑(cyclopropylmethyl)cyclohexanamine, is essential for laboratories engaged in the synthesis of enantiomerically enriched pharmaceutical intermediates or chiral ligands.

Physicochemical Probe in CNS Drug Discovery Programs

The predicted logP of N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine (~2.9–3.1) positions it within the optimal lipophilicity range for CNS penetration (typically logP 2–4) [3]. Its molecular weight (167.29 g/mol) and topological polar surface area (TPSA ~12 Ų) further satisfy established CNS multiparameter optimization (CNS MPO) criteria . These quantitative physicochemical parameters differentiate the compound from more polar or less lipophilic cyclohexylamine analogs, making it a suitable candidate for inclusion in focused libraries designed to evaluate blood‑brain barrier permeability and target engagement in neurological or psychiatric disease models.

Specialty Amine for Parallel Synthesis and Lead Generation

Commercial availability of N‑(cyclopropylmethyl)‑1‑methylcyclohexan‑1‑amine with a minimum purity of 95% ensures its immediate suitability for use in parallel synthesis workflows without additional purification. The compound's structural uniqueness—combining a cyclohexane core with a cyclopropylmethyl group—offers a distinct chemotype for generating diverse amide, sulfonamide, or urea libraries . Procuring this specific building block, rather than a generic cyclohexylamine, expands the accessible chemical space for hit‑to‑lead campaigns and enables the exploration of SAR around the gem‑dimethyl substituted cyclohexane moiety.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-1-methylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.